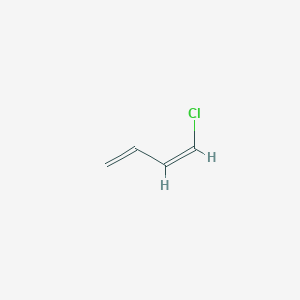

Cis-1-chloro-1,3-butadiene

Description

Structure

3D Structure

Properties

CAS No. |

10033-99-5 |

|---|---|

Molecular Formula |

C18H37NO |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Chloro 1,3 Butadiene and Its Isomers

Stereoselective Synthesis Pathways to Cis-1-chloro-1,3-butadiene

Stereoselectivity is paramount in the synthesis of cis-1-chloro-1,3-butadiene, ensuring the desired spatial arrangement of atoms around the double bonds. This is typically achieved by starting with precursors of a defined stereochemistry or by guiding the reaction through a stereospecific mechanism.

Dehydrohalogenation, the removal of a hydrogen halide from a molecule, is a fundamental method for creating alkenes. libretexts.org When applied to vicinal dihaloalkanes (compounds with halogen atoms on adjacent carbons), this elimination reaction can produce dienes. libretexts.orglibretexts.org The stereochemical outcome of the reaction is highly dependent on the starting material and the reaction conditions.

A notable pathway to cis-1-chloro-1,3-butadiene involves the dehydrochlorination of specific dichlorobutene (B78561) isomers. For instance, using a strong base like sodium amide can facilitate this transformation. Research has shown that the stereochemistry of the precursor, such as cis-1,4-dichloro-2-butene, can direct the formation of the corresponding cis-diene product. Under controlled conditions, this method can yield up to 85% of the cis-1-chloro-1,3-butadiene isomer. Another approach involves the gas-phase dehydrochlorination of 3,4-dichloro-1-butene (B1205564) or 1,4-dichloro-2-butene over a lanthanum phosphate (B84403) catalyst, offering an alternative to base-mediated reactions. google.com

The general principle relies on an elimination mechanism where the base abstracts a proton, and a halide ion departs, forming a double bond. The specific geometry of the starting dichlorobutene isomer plays a crucial role in determining the final geometry of the conjugated diene.

Table 1: Dehydrohalogenation for 1-chloro-1,3-butadiene Synthesis

| Precursor | Reagent/Catalyst | Key Outcome | Reference |

|---|---|---|---|

| cis-1,4-dichloro-2-butene | Sodium Amide | Predominantly cis-1-chloro-1,3-butadiene (85% cis isomer) | |

| 3,4-dichloro-1-butene | Lanthanum Phosphate (gas-phase) | 1-chloro-1,3-butadiene | google.com |

The direct chlorination of butadiene or its derivatives is another synthetic route. These reactions typically proceed via electrophilic addition. When an alkene is treated with a halogen like chlorine (Cl₂), the reaction passes through a cyclic halonium ion intermediate. masterorganicchemistry.com The subsequent attack by a nucleophile (in this case, a chloride ion) occurs from the side opposite the halonium ion, resulting in an anti-addition product. masterorganicchemistry.com

To achieve isomer control, the choice of the starting butadiene derivative is critical. For example, the addition of anhydrous hydrogen chloride (HCl) to 1,3-butadiene (B125203) can be catalyzed by copper(I) chloride (CuCl). This reaction forms an intermediate, 3-chloro-1-butene, which can then be dehydrochlorinated. However, this process can lead to competing products, such as 1-chloro-2-butene, requiring careful management of the reactant stoichiometry. The stereoselectivity of the initial addition step is a key determinant of the final product's isomeric purity. By selecting appropriately substituted precursors, the chlorination can be directed to yield the desired isomer.

Catalytic Approaches in 1-chloro-1,3-butadiene Synthesis

Catalysis offers efficient and selective pathways for synthesizing complex molecules like 1-chloro-1,3-butadiene. Transition-metal catalysts, in particular, are instrumental in forming carbon-carbon bonds with high stereochemical control.

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for constructing conjugated diene systems. These methods often involve the reaction of a vinyl halide with an alkyne. A key example is the coupling of (E)-1-chloro-1,3-butadiene with various 1-alkynes, which proceeds efficiently in the presence of a catalyst system comprising bis(benzonitrile)palladium(II) chloride and copper(I) iodide in piperidine. tandfonline.com This reaction occurs under mild conditions at room temperature and produces terminal dienynes in high yields. tandfonline.com

While this specific example starts with the trans isomer, the underlying methodology is broadly applicable. The choice of ligands and the specific metal catalyst can be tuned to influence the stereochemical outcome of the coupling reaction, making it a versatile strategy for accessing different isomers of functionalized butadienes. researchgate.net

Table 2: Pd/Cu-Catalyzed Coupling Reaction Data

| Reactants | Catalyst System | Conditions | Product | Yield | Reference |

|---|

Modern organic synthesis continues to produce novel strategies for creating 1,3-dienes with high efficiency and stereoselectivity. nih.gov These emerging methods often focus on improving sustainability and expanding the scope of accessible molecules.

One advanced approach involves the transition-metal-catalyzed cross-coupling of pre-functionalized alkenyl partners that already have a defined stereochemistry. nih.gov This preserves the geometry of the starting materials in the final diene product. Furthermore, well-established olefination techniques, traditionally used for making simple alkenes, have been adapted for the stereoselective synthesis of conjugated dienes. nih.gov

More recent developments include palladium-catalyzed C-H bond functionalization. For instance, the cross-coupling of α-substituted acrylamides with fluorinated propene derivatives has been used to create trifluoromethylated 1,3-butadienes stereoselectively. nih.gov Such amide-directed reactions represent a growing field where a functional group guides the catalyst to a specific C-H bond, enabling precise functionalization. nih.gov These cutting-edge strategies hold promise for the future synthesis of specifically tailored dienes like cis-1-chloro-1,3-butadiene.

Stereochemical and Conformational Analysis of Cis 1 Chloro 1,3 Butadiene

Investigations into Geometric Isomerism (cis/trans and E/Z Configurations)

Geometric isomerism in alkenes arises from restricted rotation around a carbon-carbon double bond. For a molecule like 1-chloro-1,3-butadiene, isomerism can occur at the C1=C2 double bond. The terms cis and trans are often used to describe the relative positions of substituents. In cis-1-chloro-1,3-butadiene, the chlorine atom and the vinyl group (-CH=CH₂) are on the same side of the C1=C2 double bond. nist.govnist.gov Its counterpart is trans-1-chloro-1,3-butadiene, where they are on opposite sides. nist.govnist.gov

A more unambiguous system for naming geometric isomers, especially for multi-substituted alkenes, is the E/Z notation, which is based on the Cahn-Ingold-Prelog (CIP) priority rules. scribd.com

Z-isomer: If the higher-priority groups on each carbon of the double bond are on the same side, the configuration is designated as Z (from the German zusammen, meaning "together"). scribd.com

E-isomer: If the higher-priority groups are on opposite sides, the configuration is E (from the German entgegen, meaning "opposite"). scribd.com

For 1-chloro-1,3-butadiene, at C1, the chlorine atom has a higher priority than the hydrogen atom. At C2, the vinyl group has a higher priority than the hydrogen atom. Therefore, the cis isomer is more formally named (Z)-1-chloro-1,3-butadiene, and the trans isomer is (E)-1-chloro-1,3-butadiene. scribd.comlibretexts.org The IUPAC prefers the E/Z notation for its universal applicability. quora.com

Conformational Isomers and Rotational Barriers around the Carbon-Carbon Single Bond

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For cis-1-chloro-1,3-butadiene, rotation around the C2-C3 single bond gives rise to different conformers.

Syn- and Anti-Planar Conformations (s-cis and s-trans)

The two primary planar conformations for conjugated dienes are termed s-trans and s-cis, referring to the arrangement around the central single bond ('s' denotes single). msu.edu

s-trans (or anti-planar): The double bonds are on opposite sides of the single bond, resulting in a dihedral angle of 180°. This conformation is generally more stable due to reduced steric hindrance. msu.eduresearchgate.net

s-cis (or syn-planar): The double bonds are on the same side of the single bond, with a dihedral angle of 0°. This conformation is typically higher in energy. researchgate.netresearchgate.net

For the parent molecule, 1,3-butadiene (B125203), the s-trans conformer is more stable than the s-cis form. windows.net Halogen substitution, as in cis-1-chloro-1,3-butadiene, modifies the torsional potential around the single bond. researchgate.net

Gauche Structures and Torsional Potentials

In addition to the planar conformers, non-planar gauche (or skew) conformations exist. researchgate.netresearchgate.net These structures are characterized by a dihedral angle between 0° and 180° around the C-C single bond. Theoretical calculations on 1,3-butadiene and its halogenated derivatives indicate the presence of stable gauche conformers. researchgate.netsci-hub.se The torsional potential describes the energy of the molecule as a function of the dihedral angle of rotation around the single bond. The rotational barrier is the energy required to interconvert between conformers. For 1,3-butadiene, there is a significant energy barrier to rotation around the central single bond. researchgate.netsci-hub.se

Experimental Determination of Molecular Conformations

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds. nih.gov By analyzing the scattering pattern of electrons by the molecules in the gas phase, precise information about bond lengths, bond angles, and conformational compositions can be obtained. Studies on related molecules, such as 2,3-dichloro-1,3-butadiene (B161454) and 2-chloro-1,3-butadiene (chloroprene), have successfully used GED to investigate their molecular structures and conformational equilibria. acs.orgacs.org These studies provide valuable experimental data that can be compared with theoretical calculations to refine our understanding of the conformational preferences of halogenated butadienes.

Theoretical Elucidation of Stereoisomeric and Conformational Landscapes

Quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, are instrumental in mapping the potential energy surface of molecules like cis-1-chloro-1,3-butadiene. researchgate.net These theoretical studies can predict the relative stabilities of different isomers and conformers, as well as the energy barriers for their interconversion. sci-hub.se

Calculations have shown that for monohalogenated 1,3-butadienes, the anti or s-trans conformation is the most stable. researchgate.net Furthermore, theoretical investigations reveal that the 2-halo-1,3-butadiene isomer is generally the most stable, followed by the cis-1-halo-1,3-butadiene. researchgate.net The specific halogen atom and its position influence the torsional potential in distinct ways. researchgate.net

Table 1: Calculated Relative Energies of Monohalogenated 1,3-Butadiene Isomers

| Isomer | Halogen | Relative Energy (kJ/mol) |

| trans-1-halo-1,3-butadiene | Chloro | 0.79 |

| cis-1-halo-1,3-butadiene | Chloro | 0.46 |

| 2-halo-1,3-butadiene | Chloro | 0 |

Data sourced from theoretical calculations and indicates the energy relative to the most stable isomer (2-chloro-1,3-butadiene). Lower values indicate greater stability. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Cis 1 Chloro 1,3 Butadiene and Its Derivatives

Vibrational Spectroscopy for Conformational and Structural Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational and structural characteristics of molecules. For chloroprene (B89495) and other substituted 1,3-dienes, these methods are essential for identifying different isomeric forms and understanding the vibrational modes of the molecule, which are often sensitive to its configuration .

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. It is particularly effective for identifying functional groups and determining the isomeric composition of polymers. In the context of polymers derived from 1-chloro-1,3-butadiene, IR spectroscopy has been instrumental in distinguishing between different microstructures that form during polymerization.

Research on the radical copolymerization of 1-chloro-1,3-butadiene (CB) with styrene (B11656) (St) has utilized IR spectroscopy to analyze the structure of the resulting copolymer. These analyses have successfully identified and quantified the various configurations of the CB units within the polymer chain. Specifically, the microstructure of the CB units was found to consist of approximately 50% trans-1,4, 5% cis-1,4, and 45% 3,4 structures . The ability to detect the relatively small percentage of the cis-1,4 configuration highlights the sensitivity of IR spectroscopy for detailed structural assessment . The characteristic absorption bands in the IR spectrum correspond to specific vibrational modes, such as C-H stretching, C=C stretching, and various bending and wagging modes, which differ slightly for each isomeric form . For instance, in copolymers of butadiene, the peak at 750 cm⁻¹ is representative of the cis-1,4 unit .

The table below summarizes the microstructural composition of 1-chloro-1,3-butadiene units in a copolymer with styrene as determined by IR spectroscopy.

| Microstructure | Percentage (%) |

| trans-1,4 | ~50 |

| cis-1,4 | ~5 |

| 3,4 | ~45 |

| Data derived from studies on the radical polymerization of 1-chloro-1,3-butadiene with styrene . |

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It detects vibrational modes by analyzing the inelastic scattering of monochromatic light. Vibrational modes that are weak or inactive in the IR spectrum are often strong and readily observed in the Raman spectrum, and vice versa . This complementary nature is especially valuable for the comprehensive structural analysis of polymers, including those made from substituted butadienes like chloroprene (2-chloro-1,3-butadiene) .

For polymers with a center of symmetry, the rule of mutual exclusion applies, meaning that vibrations that are IR active are Raman inactive, and vice-versa. Although cis-1-chloro-1,3-butadiene itself does not possess this high degree of symmetry, the combined use of IR and Raman spectroscopy provides a more complete picture of its vibrational modes. Raman spectroscopy is particularly useful for studying the C=C and C-C backbone vibrations in diene polymers, which are crucial for conformational and configurational analysis .

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructural and Compositional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed microstructure of polymers in solution . By probing the magnetic properties of atomic nuclei, NMR can provide precise information about the chemical environment of atoms, allowing for the differentiation of various isomeric structures and monomer sequences in copolymers .

Proton (¹H) NMR spectroscopy is widely used to determine the composition and microstructure of copolymers containing 1-chloro-1,3-butadiene. The chemical shift of protons is highly sensitive to their local electronic environment, allowing for the distinction between protons in different structural units (e.g., 1,4 vs. 3,4 addition products).

In studies of copolymers of 1-chloro-1,3-butadiene (CB) and styrene, ¹H NMR has been employed to quantify the different types of CB units. The analysis revealed that the microstructure consists of 60% 1,4-structures and 40% 3,4-structures . The signals corresponding to the olefinic protons in these different units appear at distinct chemical shifts, enabling their integration and the calculation of their relative abundance . This method provides critical data for understanding how polymerization conditions affect the resulting polymer structure.

The following table presents the microstructural analysis of 1-chloro-1,3-butadiene units in a styrene copolymer as determined by ¹H NMR.

| Microstructure | Percentage (%) |

| 1,4-structure | 60 |

| 3,4-structure | 40 |

| Data from ¹H NMR analysis of poly(1-chloro-1,3-butadiene-co-styrene) . |

Carbon-13 (¹³C) NMR spectroscopy offers a wider range of chemical shifts compared to ¹H NMR and often provides single-line signals for each unique carbon atom, making it an exceptionally powerful tool for detailed structural mapping of polymers . It is particularly advantageous for distinguishing between cis and trans isomers in diene polymers, which can be challenging with ¹H NMR alone due to signal overlap .

In the characterization of polybutadiene (B167195) and its derivatives, ¹³C NMR is used to determine the ratio of cis-1,4 and trans-1,4 units . The chemical shifts of the carbons in the polymer backbone and side chains are distinct for each isomeric configuration. For example, the allylic carbons in cis and trans configurations of a polymer chain will resonate at different frequencies, allowing for their quantification. Although specific ¹³C NMR data for cis-1-chloro-1,3-butadiene homopolymers is not detailed in the provided search results, the principles are well-established from studies on similar polymers like polybutadiene and polychloroprene . The typical chemical shift range for alkene carbons is between 120-160 ppm .

In addition to ¹H and ¹³C NMR, other NMR-active nuclei can be used to investigate specific aspects of polymerization systems. For instance, ³¹P NMR is a valuable technique when phosphorus-containing compounds are used as ligands in the polymerization catalyst system .

Catalytic systems for diene polymerization often involve complex organometallic species with various organic ligands to control the activity and stereoselectivity of the reaction . Ligands such as tris(nonyl phenyl) phosphate (B84403) (TNPP), a phosphorus-containing compound, can be employed . ³¹P NMR can be used to study the structure of such ligands and their interactions with the metal center of the catalyst. This provides insights into the catalytic mechanism and can help in the design of more efficient and selective catalysts for the polymerization of monomers like cis-1-chloro-1,3-butadiene .

Microwave Spectroscopy for Precise Molecular Structure and Nuclear Quadrupole Coupling

Microwave spectroscopy is a high-resolution technique that provides exceptionally precise data on the rotational energy levels of molecules in the gas phase. From the frequencies of the rotational transitions, it is possible to determine the moments of inertia and, consequently, the exact three-dimensional structure of a molecule, including bond lengths and angles. Furthermore, for molecules containing nuclei with a nuclear spin greater than 1/2, such as chlorine (³⁵Cl and ³⁷Cl), microwave spectra exhibit hyperfine splitting. This splitting arises from the interaction between the nuclear quadrupole moment of the chlorine nucleus and the electric field gradient at the nucleus, providing valuable information about the electronic environment of the chlorine atom.

Research on 2-chlorobutadiene has yielded precise rotational constants and nuclear quadrupole coupling constants. These parameters are crucial for a complete understanding of the molecule's geometry and the nature of the carbon-chlorine bond. The rotational constants (A, B, and C) are inversely related to the moments of inertia along the principal axes of the molecule.

Table 1: Rotational Constants for 2-chlorobutadiene (Chloroprene)

| Isotope | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| ³⁵Cl | 9645.1 | 2475.9 | 1970.3 |

The nuclear quadrupole coupling constants (χ_aa, χ_bb, and χ_cc) describe the interaction energy of the chlorine nucleus with the local electric field gradient. These values are sensitive to the electron distribution around the chlorine atom and provide a direct measure of the covalent character of the C-Cl bond.

Table 2: Nuclear Quadrupole Coupling Constants for 2-chlorobutadiene (Chloroprene)

| Isotope | χ_aa (MHz) | χ_bb (MHz) | χ_cc (MHz) |

|---|---|---|---|

| ³⁵Cl | -55.8 | 29.3 | 26.5 |

The data derived from the microwave spectrum of 2-chlorobutadiene provides a foundational understanding that can be extended to predict and analyze the structural and electronic characteristics of cis-1-chloro-1,3-butadiene.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Conjugated Polymer Sequence Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for characterizing the electronic structure of conjugated polymers. The absorption of UV or visible light by these materials corresponds to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λ_max) is sensitive to the extent of π-conjugation in the polymer chain. This sensitivity can be exploited to analyze the sequence of monomer units in copolymers.

In a copolymer composed of cis-1-chloro-1,3-butadiene and another conjugated monomer, the effective conjugation length will depend on the arrangement of the different monomer units along the polymer backbone. Different monomer sequences, such as alternating, random, or block arrangements, will result in distinct electronic environments and, consequently, different UV-Vis absorption spectra.

For instance, a copolymer with long, uninterrupted sequences of one type of monomer will exhibit a λ_max that is red-shifted (shifted to a longer wavelength) compared to a copolymer with a more random distribution of monomers. This is because longer conjugated segments have a smaller HOMO-LUMO gap, requiring less energy (longer wavelength light) to induce an electronic transition.

The principles of using UV-Vis spectroscopy for copolymer sequence analysis have been well-established for various systems, such as styrene-containing copolymers. In these cases, the UV absorption is influenced by the length of the styrene sequences. A similar approach can be applied to copolymers of cis-1-chloro-1,3-butadiene.

Hypothetical Application to a Cis-1-chloro-1,3-butadiene Copolymer:

Consider a copolymer of cis-1-chloro-1,3-butadiene (M1) and another conjugated diene (M2). By synthesizing a series of copolymers with varying monomer feed ratios and analyzing their UV-Vis spectra, a correlation between the spectral properties and the monomer sequence can be established.

Table 3: Hypothetical UV-Vis Absorption Data for M1-M2 Copolymers

| Copolymer Type | Monomer Arrangement | Expected λ_max (nm) | Spectral Feature |

|---|---|---|---|

| Homopolymer (M1) | -[M1]-n | λ₁ | Single, sharp absorption peak |

| Homopolymer (M2) | -[M2]-n | λ₂ (λ₂ > λ₁) | Single, sharp absorption peak |

| Alternating Copolymer | -[M1-M2]-n | λ₃ | A distinct peak, potentially blue-shifted relative to the average of λ₁ and λ₂ |

| Random Copolymer | -[M1-M2-M1-M1-M2]- | Broad | A broad absorption band reflecting a distribution of conjugation lengths |

By deconvoluting the UV-Vis spectra of unknown copolymer samples and comparing them to the spectra of well-defined standards (e.g., homopolymers, alternating copolymers), it is possible to gain qualitative and, in some cases, quantitative information about the monomer sequence distribution. This analysis is crucial for understanding the structure-property relationships in these materials, as the monomer sequence significantly influences the polymer's optical and electronic properties.

Polymerization and Copolymerization Chemistry of 1-chloro-1,3-butadiene

The polymerization and copolymerization of 1-chloro-1,3-butadiene (CB) have been the subject of detailed mechanistic and kinetic studies to understand its reactivity and the microstructure of the resulting polymers. These investigations provide fundamental data crucial for the synthesis and chemical modification of copolymers containing this monomer.

The radical polymerization of 1-chloro-1,3-butadiene is a chain-growth process involving the standard steps of initiation, propagation, and termination. Initiation is typically achieved using thermal initiators like 2,2'-azobisisobutyronitrile (AIBN). The propagation phase involves the addition of the monomer to the growing polymer radical. Kinetic studies of the bulk copolymerization of 1-chloro-1,3-butadiene with styrene at 70°C revealed that the addition of even a small amount of CB drastically decreases the polymerization rate of styrene. This suggests a predominant cross-over termination, where a growing polymer chain ending in a styrene radical terminates with a growing chain ending in a CB radical. The molecular weight and its polydispersity also decrease as the concentration of CB increases, which is attributed to a large cross-over termination rate constant.

Monomer reactivity ratios (MRRs) are critical parameters in copolymerization that describe the relative reactivity of a growing polymer radical toward the two different monomers present. Radical copolymerizations of 1-chloro-1,3-butadiene (CB) have been conducted with comonomers such as styrene (St) and 1,3-butadiene (B125203) (Bd) in toluene (B28343) at 70°C, initiated by AIBN, to determine these ratios.

In the copolymerization with styrene, the reactivity ratios were found to be rCB=1.21 ± 0.10 and rSt=0.10 ± 0.03. Another study involving bulk copolymerization with styrene reported rCB=1.680 and rSt=0.274. For the copolymerization with 1,3-butadiene, the ratios were determined as rCB=0.27 ± 0.02 and rBd=0.56 ± 0.03. Additionally, radiation-induced copolymerization of CB with styrene yielded reactivity ratios of rSt = 0.23 ± 0.02 and rCB = 1.02 ± 0.10. These values indicate how the monomers incorporate into the copolymer chain. For instance, in the CB-St system, the rCB value being greater than 1 suggests that a growing chain ending in a CB radical prefers to add another CB monomer rather than a styrene monomer. Based on these ratios, the Alfrey-Price Q (reactivity) and e (polarity) values for CB were calculated to be 3.13 and +0.65, respectively.

| Comonomer (M₂) | r_CB (r₁) | r_M₂ (r₂) | Polymerization Conditions | Reference |

|---|---|---|---|---|

| Styrene (St) | 1.21 ± 0.10 | 0.10 ± 0.03 | Toluene, 70°C, AIBN | |

| Styrene (St) | 1.680 | 0.274 | Bulk, 70°C | |

| Styrene (St) | 1.02 ± 0.10 | 0.23 ± 0.02 | Radiation-induced | |

| 1,3-Butadiene (Bd) | 0.27 ± 0.02 | 0.56 ± 0.03 | Toluene, 70°C, AIBN |

Emulsion polymerization is a key technique for producing synthetic rubbers. The emulsion copolymerization of 1-chlorobutadiene and butadiene has been successfully carried out at 5°C using a redox-type initiator to produce rubbery copolymers. Studies on the emulsion polymerization of the related monomer chloroprene (2-chloro-1,3-butadiene) have shown that spontaneous initiation, likely arising from peroxides formed by exposure to oxygen, can be a major factor influencing reaction rates and molecular weight distributions, even when a significant amount of initiator is added. This spontaneous radical generation can occur within the polymer particles and in monomer droplets, with different chain-stopping mechanisms dominating in each phase.

Controlled radical polymerization techniques offer precise control over polymer molecular weight and architecture. The controlled polymerization of the closely related monomer 2-chloro-1,3-butadiene (chloroprene, CB) has been demonstrated for the first time using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method is significant as it provides an alternative to conventional free-radical emulsion polymerization.

In this research, four different RAFT chain transfer agents (CTAs) were investigated: S-1-dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid)trithiocarbonate (DDMAT), S-(thiobenzoyl)thioglycolic acid (TBTA), 2-cyano-2-propylbenzodithioate (CPD), and cyanomethyl methyl(phenyl)carbamodithioate (CMPCD). The study also compared the effect of two different solvents, xylene and tetrahydrofuran (B95107) (THF). Enhanced control over the polymerization was generally observed in THF. The most effective system was identified as 2-cyano-2-propylbenzodithioate (CPD) in THF with AIBN as the initiator. This system allowed for the synthesis of well-defined poly(2-chloro-1,3-butadiene) with predetermined molecular weights and low polydispersities (Mw/Mn < 1.25), demonstrating excellent control over the polymerization process.

The properties of copolymers derived from 1-chloro-1,3-butadiene are highly dependent on the microstructure of the incorporated monomer units. Spectroscopic methods, including 1H NMR and IR, have been employed to elucidate the structure of CB units in copolymers with styrene.

These analyses revealed that the CB monomer incorporates into the polymer chain via two main configurations: 1,4-addition and 3,4-addition. In poly(CB-co-St), approximately 60% of the CB units adopt a 1,4-configuration, with the remaining 40% being in the 3,4-configuration, as determined by 1H NMR. IR spectroscopy provided further detail, indicating that the microstructure consists of about 50% trans-1,4, 5% cis-1,4, and 45% 3,4 structures. The chlorine atom in the 1,4-CB unit is an allylic chlorine, which is estimated to be highly reactive. This difference in reactivity between the chlorines in the 1,4- and 3,4-microstructures has been used as a chemical method to determine the microstructure of CB units in copolymers.

| Analytical Method | Configuration | Percentage (%) | Reference |

|---|---|---|---|

| ¹H NMR | 1,4-Configuration | 60 | |

| 3,4-Configuration | 40 | ||

| IR Spectroscopy | trans-1,4 | ~50 | |

| cis-1,4 | ~5 | ||

| 3,4-Configuration | ~45 |

Microstructure Elucidation in Copolymers

1,2- vs. 1,4-Addition Mechanisms

During the polymerization of conjugated dienes like 1-chloro-1,3-butadiene, the monomer units can be incorporated into the growing polymer chain through different addition mechanisms. The primary modes of addition are 1,4-addition, which results in a double bond within the polymer backbone, and 1,2- or 3,4-addition, which leads to a pendant vinyl group.

In the radical copolymerization of 1-chloro-1,3-butadiene with styrene, spectroscopic analysis using 1H NMR and IR has shown that the CB units are incorporated through a combination of these pathways. Research indicates that approximately 60% of the 1-chloro-1,3-butadiene units adopt a 1,4-configuration, while the remaining 40% are incorporated via 3,4-addition. This distribution is a critical factor influencing the polymer's microstructure and subsequent chemical reactivity.

| Addition Mechanism | Percentage in Polymer Chain | Spectroscopic Method |

|---|---|---|

| 1,4-Addition | ~60% | 1H NMR |

| 3,4-Addition | ~40% | 1H NMR |

Cis- and Trans-1,4-Addition Isomerism in Polymer Chains

For the monomer units that undergo 1,4-addition, the resulting internal double bond in the polymer backbone can exist in two different geometric isomeric forms: cis or trans. The prevalence of one isomer over the other is dependent on the polymerization conditions and catalyst system used.

In the case of poly(1-chloro-1,3-butadiene-co-styrene) produced by radical polymerization, infrared (IR) spectroscopy reveals a strong preference for the trans-1,4 configuration. The microstructure of the 1,4-addition units is predominantly trans, accounting for about 50% of all incorporated CB units. The cis-1,4 configuration is present in much smaller amounts, constituting only about 5% of the total CB units. This stereochemical preference for the trans isomer is a common feature in the radical polymerization of many 1,3-dienes.

| Polymer Structure | Percentage of Total CB Units |

|---|---|

| trans-1,4 | ~50% |

| cis-1,4 | ~5% |

| 3,4-Structure | ~45% |

3,4-Addition Structures and Their Significance

As noted, a significant portion of 1-chloro-1,3-butadiene units, approximately 40-45%, incorporate into the polymer chain via 3,4-addition. This mode of addition results in a polymer structure where the chlorine atom is part of a pendant vinyl group attached to the main chain.

The significance of the different addition structures lies in the reactivity of the chlorine atom. In the 1,4-addition product, the chlorine atom is in an allylic position -(CHCl-CH=CH-CH₂)-. Allylic chlorides are known to be highly reactive. In contrast, the 3,4-addition product would place the chlorine on a double-bonded carbon (a vinylic position), which is generally much less reactive. The high reactivity of the chlorine in the polymer, particularly its ease of elimination, is considered strong evidence for the prevalence of the 1,4-addition structure.

Post-Polymerization Chemical Modifications of Poly(1-chloro-1,3-butadiene)

Post-polymerization modification is a valuable strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding monomers. This approach allows for the diversification of a single parent polymer into a library of materials with varied properties. The unique microstructure of poly(1-chloro-1,3-butadiene), particularly the presence of reactive allylic chlorine atoms from 1,4-addition, makes it a suitable candidate for such modifications.

Dehydrochlorination Reactions and Conjugated Polyene Formation

A key chemical modification of poly(1-chloro-1,3-butadiene) is dehydrochlorination, the elimination of hydrogen chloride (HCl). Copolymers containing 1-chloro-1,3-butadiene units readily undergo this reaction upon heating or when treated with a base such as triethylamine.

Polymer Cross-linking Mechanisms and Vulcanization Analogs

Polymers derived from conjugated dienes are often elastomers that can be cross-linked to enhance their mechanical properties, such as elasticity and strength, in a process analogous to the vulcanization of natural rubber. Vulcanization typically involves heating the polymer with sulfur, which forms cross-links between the polymer chains.

For poly(1-chloro-1,3-butadiene), the reactive allylic chlorine present in the 1,4-units provides a site for cross-linking reactions. This is similar to polychloroprene (poly(2-chloro-1,3-butadiene)), where the chlorine atom is also utilized in curing and cross-linking processes. The cross-linking can interconnect different polymer chains, transforming the material from a plastic or tacky substance into a durable, elastic network. This process reduces solubility and increases thermal stability and chemical resistance.

Copolymerization with Specific Monomers

1-chloro-1,3-butadiene (CB) can be copolymerized with various other monomers to produce materials with tailored properties. Radical copolymerizations of CB have been carried out with monomers such as styrene (St), 1,3-butadiene (Bd), and chloroprene (Cp).

The tendency of two monomers to copolymerize and the structure of the resulting copolymer are described by their monomer reactivity ratios (r₁ and r₂). These ratios compare the rate at which a growing polymer chain ending in one monomer adds another molecule of the same monomer versus adding the other comonomer.

Studies of the radical copolymerization of 1-chloro-1,3-butadiene (CB) in toluene at 70°C have determined these ratios for different comonomer pairs.

| Comonomer (M₂) | r_CB (M₁) | r_M₂ | Reference |

|---|---|---|---|

| Styrene (St) | 1.21 ± 0.10 | 0.10 ± 0.03 | |

| 1,3-Butadiene (Bd) | 0.27 ± 0.02 | 0.56 ± 0.03 |

In the copolymerization with styrene, the r_CB value of 1.21 indicates that a growing polymer chain ending in a CB radical prefers to add another CB monomer rather than a styrene monomer. Conversely, the r_St value of 0.10 shows that a chain ending in a styrene radical strongly prefers to add a CB monomer. In the case of copolymerization with chloroprene, it was found that 1-chloro-1,3-butadiene is significantly less reactive than chloroprene.

Electrophilic Addition Reactions to Conjugated Diene Systems

Conjugated dienes like 1-chloro-1,3-butadiene readily undergo electrophilic addition reactions, often yielding a mixture of products. The reaction is initiated by an electrophile attacking one of the double bonds. This initial attack is regioselective, following Markovnikov's rule, which dictates that the electrophile (typically H⁺) adds to the carbon atom that results in the formation of the more stable carbocation intermediate. For conjugated dienes, this leads to the formation of a resonance-stabilized allylic carbocation.

1,2-addition: The electrophile adds to C1 and the nucleophile adds to C2.

1,4-addition (conjugate addition): The electrophile adds to C1 and the nucleophile adds to C4, accompanied by a shift of the remaining double bond to the C2-C3 position.

The ratio of 1,2- to 1,4-addition products can be influenced by factors such as reaction temperature, solvent, and reaction time.

Regioselectivity: The regioselectivity of electrophilic addition is governed by the stability of the intermediate carbocation. When an electrophile like H⁺ adds to a conjugated diene, it does so in a way that produces the most stable carbocation. In the case of 1,3-butadiene, protonation at C1 yields a secondary allylic carbocation, which is stabilized by resonance. This is more stable than the primary carbocation that would be formed by protonation at C2. For cis-1-chloro-1,3-butadiene, the chlorine atom's inductive and resonance effects will further influence the stability of the possible allylic carbocation intermediates, thereby directing the initial protonation step and the subsequent nucleophilic attack.

Stereoselectivity: Electrophilic additions to alkenes can create new chiral centers, and the stereochemical outcome depends on the reaction mechanism. The addition of halogens, for example, to 1,3-butadiene can produce both cis and trans isomers of the 1,4-adduct, with the trans isomer often being predominant. The planar nature of the carbocation intermediate allows the nucleophile to attack from either face, potentially leading to a mixture of stereoisomers.

The formation of a resonance-stabilized allylic carbocation is the key feature of electrophilic additions to conjugated dienes. After the initial protonation of 1,3-butadiene, a carbocation is formed that has the positive charge delocalized over two carbon atoms (C2 and C4) through resonance.

The resonance hybrid can be represented by two major contributing structures. The nucleophile can then attack either of the carbons bearing a partial positive charge.

Attack at the central carbon (e.g., C2 in the butadiene system) results in the 1,2-addition product .

Attack at the terminal carbon (e.g., C4 in the butadiene system) results in the 1,4-addition product .

This delocalization and the existence of two electrophilic sites on the carbocation intermediate are directly responsible for the formation of a mixture of 1,2- and 1,4-adducts. The relative stability of these products often determines the final product ratio, especially under conditions of thermodynamic control.

Catalyzed Reactions of 1-chloro-1,3-butadiene and Related Butadienes

While specific catalyzed reactions focusing solely on cis-1-chloro-1,3-butadiene are not extensively detailed in the provided context, the reactivity of related butadienes in catalyzed systems provides a framework for potential transformations.

One relevant catalyzed process is the preparation of 1-chloro-1,3-butadiene itself. This can be achieved through the gas-phase dehydrochlorination of dichlorobutenes (like 3,4-dichloro-1-butene (B1205564) or 1,4-dichloro-2-butene) in the presence of a catalyst such as lanthanum phosphate.

Homogeneous catalysis is widely used for the transformation of 1,3-butadiene into valuable chemicals. These reactions include:

Telomerization: The palladium-catalyzed dimerization of 1,3-butadiene with the simultaneous addition of a nucleophile (like water or methanol) is an industrially significant process. This reaction typically yields functionalized eight-carbon chains.

Cycloadditions: Transition metal catalysts, including those based on nickel, can mediate the cycloaddition of butadienes with dienophiles, sometimes leading to unconventional 1,3-addition products instead of the more common 1,4-Diels-Alder adducts.

Polymerization: Ziegler-Natta catalysts, often based on neodymium, are used for the stereospecific polymerization of 1,3-butadiene to produce polybutadiene with high cis-1,4 content. The halogen content of these catalytic systems can significantly influence their activity and stereospecificity.

Hydrohydroxyalkylation: Ruthenium catalysts can be used for the hydrohydroxyalkylation of substituted butadienes (e.g., 2-silyl-butadienes, which can be prepared from chloroprene) with alcohols.

These examples of catalyzed reactions on the basic butadiene skeleton illustrate the potential pathways for the chemical transformation of 1-chloro-1,3-butadiene, leveraging its conjugated diene structure.

Computational Chemistry and Theoretical Modeling of Cis 1 Chloro 1,3 Butadiene

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution influences its stability and reactivity. For conjugated systems like cis-1-chloro-1,3-butadiene, these methods can elucidate the effects of π-electron delocalization and substituent effects on the molecular framework.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer high accuracy for structural and energetic predictions. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered high-level approaches. For the parent molecule, 1,3-butadiene (B125203), calculations at the MP2 level with a cc-pVTZ basis set have been shown to agree well with experimental structures, predicting the lengthening of the C=C double bonds and shortening of the central C-C single bond due to π-electron delocalization . High-level CCSD(T) calculations have also been employed to study the structures, relative energies, and vibrational frequencies of butadiene conformers and related reaction pathways, providing benchmark data for these systems . While specific studies focusing exclusively on cis-1-chloro-1,3-butadiene at these levels are not prevalent in the provided results, these methods are crucial for accurately modeling the effects of the chlorine substituent on the butadiene backbone and for studying reaction mechanisms involving this molecule.

Density Functional Theory (DFT) has become a widely used method for studying organic molecules due to its favorable balance of computational cost and accuracy. DFT calculations, often using functionals like B3LYP, are instrumental in analyzing the electronic properties of substituted dienes. For example, in a study of (1E,3E)-1,4-dinitro-1,3-butadiene, DFT calculations at the B3LYP/6-31G(d) level were used to determine HOMO and LUMO energies, which are critical indicators of reactivity . The presence of substituents significantly alters these frontier orbital energies compared to the parent s-trans-1,3-butadiene . Similar DFT approaches applied to cis-1-chloro-1,3-butadiene would reveal how the electronegative chlorine atom influences the electron density distribution, molecular orbitals, and global reactivity indices (e.g., electronegativity, hardness, and electrophilicity). These calculations are also essential for mapping out potential energy surfaces for reactions, as demonstrated in studies of 1,3-butadiene polymerization and reactions with radicals .

Molecular Dynamics and Conformational Energy Landscapes

The conformational flexibility of 1,3-butadiene is a key aspect of its chemistry. The molecule exists primarily in a planar s-trans conformation, but a second, higher-energy conformer also exists. High-level calculations and experimental evidence have unambiguously shown this second conformer to be non-planar, adopting a gauche structure with a dihedral angle of approximately 34°, rather than a planar s-cis form . This deviation from planarity is attributed to steric hindrance between the terminal hydrogen atoms .

For cis-1-chloro-1,3-butadiene, the presence of the chlorine atom introduces additional complexity to the conformational landscape. Molecular dynamics (MD) simulations and potential energy surface scans, typically performed using quantum chemical methods, can map the energy as a function of the dihedral angle around the central C-C bond. These studies would reveal the relative energies of the stable conformers (e.g., gauche and trans-like structures) and the energy barriers for their interconversion . Understanding this landscape is crucial, as the reactivity of the diene, particularly in concerted reactions like the Diels-Alder reaction, is highly dependent on its ability to adopt a cis-oid conformation.

Theoretical Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can provide rotational constants, vibrational frequencies (infrared and Raman spectra), and nuclear quadrupole coupling constants that can be directly compared with experimental measurements.

For butadiene and its derivatives, quantum-chemical force fields have been calculated using methods like B3LYP and MP2 to predict vibrational spectra . High-level methods such as CCSD(T) are used to compute highly accurate spectroscopic parameters, which can guide experimental searches for new molecules or conformers . For cis-1-chloro-1,3-butadiene, theoretical predictions would be essential for assigning peaks in its experimental IR and Raman spectra and for aiding its detection and characterization via rotational spectroscopy .

Below is a table showing representative theoretical vibrational frequencies for the parent molecule, s-trans-1,3-butadiene, calculated at the MP2/cc-pVTZ level, which illustrates the type of data generated in such studies.

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) |

| CH₂ symmetric stretch | A_g | 3115 |

| C=C stretch | A_g | 1645 |

| CH₂ scissoring | A_g | 1445 |

| C-C stretch | A_g | 1205 |

| CH₂ wagging | A_u | 995 |

| CH₂ twisting | B_g | 908 |

| C-C-C deformation | B_u | 512 |

| Torsion | A_u | 162 |

Note: This table is illustrative for the parent 1,3-butadiene molecule, based on general findings from computational studies. Specific frequencies for cis-1-chloro-1,3-butadiene would require dedicated calculations.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the detailed exploration of reaction pathways, the identification of transition states, and the calculation of activation energies .

For reactions involving cis-1-chloro-1,3-butadiene, such as electrophilic additions or cycloadditions, computational studies can map the entire potential energy surface. This involves locating the structures of reactants, intermediates, transition states, and products. For instance, in the electrophilic addition of HBr to 1,3-butadiene, the reaction proceeds through an allylic carbocation intermediate, and computational methods can determine the relative energies of the transition states leading to 1,2- and 1,4-addition products .

When cis-1-chloro-1,3-butadiene undergoes electrophilic addition, protonation at the terminal carbon (C4) would lead to the formation of a substituted allylic carbocation. This intermediate is stabilized by resonance, delocalizing the positive charge across two carbon atoms (C1 and C3) .

The resonance structures can be represented as: [Cl-CH=CH-CH-CH₃]⁺ ↔ [Cl-CH⁺-CH=CH-CH₃]

Computational methods, particularly through population analysis (e.g., Natural Bond Orbital analysis), can quantify the charge distribution in this carbocation. This analysis reveals how the positive charge is shared between the carbon atoms and how the electron-withdrawing inductive effect of the chlorine atom influences the stability of the carbocation relative to the unsubstituted allyl cation . The stability of allylic carbocations is a critical factor in determining reaction outcomes. Generally, the stability is influenced by both resonance and hyperconjugation, with substituted allylic carbocations being more stable than their primary, non-conjugated counterparts . Theoretical calculations can precisely quantify these stabilizing effects and predict which resonance contributor is more significant, thereby helping to explain the regioselectivity of subsequent nucleophilic attack.

Modeling of Polymerization Pathways and Stereocontrol

Theoretical investigations into the polymerization of analogous dienes, such as 1,3-butadiene, have provided significant insights into reaction mechanisms, catalyst behavior, and the factors governing stereoselectivity (e.g., cis-1,4, trans-1,4, and 1,2-addition). These studies often model transition states and reaction coordinates to determine the energetic favorability of different polymerization pathways, offering a basis for understanding how catalyst systems can control the microstructure of the resulting polymer.

However, without specific computational models for cis-1-chloro-1,3-butadiene, a detailed, data-driven discussion of its unique polymerization kinetics and stereocontrol mechanisms from a theoretical standpoint is not possible at this time. Such an analysis would require dedicated quantum mechanical calculations to elucidate the influence of the chlorine atom at the 1-position on the electronic structure of the monomer, its coordination to a catalyst, and the subsequent insertion steps that dictate the polymer's final architecture.

Future computational studies would be necessary to generate the data required for a thorough theoretical understanding, including the creation of data tables illustrating activation energies for different insertion pathways or the relative stabilities of intermediates leading to specific stereoisomers of poly(1-chloro-1,3-butadiene).

Advanced Applications and Future Research Directions in Cis 1 Chloro 1,3 Butadiene Chemistry

Development of Novel Polymeric Materials with Tailored Microstructures and Properties

The polymerization of chlorobutadienes, including cis-1-chloro-1,3-butadiene, offers a pathway to novel polymeric materials with properties that can be precisely controlled by manipulating their microstructure. The presence of the chlorine atom and the diene functionality allows for various polymerization routes and subsequent modifications.

Research into the copolymerization of 1-chloro-1,3-butadiene (CB) with other monomers, such as styrene (B11656) (St), has provided significant insights into how the monomer structure influences the resulting polymer architecture. In the radical copolymerization of CB and styrene, the microstructure of the incorporated CB units is a mix of 1,4- and 3,4-addition products. Spectroscopic analyses have elucidated the specific configurations within these copolymers. For instance, studies using ¹H NMR have shown that the CB units in a poly(CB-co-St) copolymer consist of approximately 60% 1,4-structures and 40% 3,4-structures. Further analysis by IR spectroscopy reveals a more detailed breakdown of the 1,4-units into about 50% trans-1,4, 5% cis-1,4, and 45% 3,4 structures.

This detailed control over the microstructure is critical as it directly impacts the material's properties. The chlorine atom in the 1,4-CB units is particularly reactive due to its allylic position, enabling post-polymerization modifications. The ability to tune the ratio of these different structural units by altering polymerization conditions is a key area of ongoing research. Future work is directed towards utilizing advanced catalyst systems, such as Ziegler-Natta or metallocene catalysts, to achieve higher stereoselectivity, potentially leading to polymers with a high content of cis-1,4-poly(chlorobutadiene) units, which is expected to impart unique elastomeric properties.

Table 1: Microstructure of 1-chloro-1,3-butadiene (CB) Units in a Copolymer with Styrene

| Analytical Method | Structural Feature | Percentage (%) | Source |

|---|---|---|---|

| ¹H NMR | 1,4-addition | 60 | |

| 3,4-addition | 40 | ||

| IR Spectroscopy | trans-1,4 | ~50 | |

| cis-1,4 | ~5 |

The monomer reactivity ratios are crucial parameters that determine the composition of the final copolymer. In the bulk copolymerization of 1-chloro-1,3-butadiene (CB) and styrene (St), these ratios have been determined to be r_CB_ = 1.680 and r_St_ = 0.274, indicating that the CB radical prefers to add another CB monomer, leading to a blockier copolymer structure.

Table 2: Monomer Reactivity Ratios for the Copolymerization of 1-chloro-1,3-butadiene (CB) with Various Monomers

| Comonomer (M₂) | r_CB_ (M₁) | r_M₂_ | Source |

|---|---|---|---|

| Styrene (St) | 1.680 | 0.274 | |

| Styrene (St) | 1.21 ± 0.10 | 0.10 ± 0.03 |

Exploration of Cis-1-chloro-1,3-butadiene as a Stereoselective Building Block in Complex Organic Synthesis

The conjugated diene system of cis-1-chloro-1,3-butadiene makes it a valuable four-carbon building block, particularly in cycloaddition reactions where stereochemistry is critical. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, relies on the diene adopting an s-cis conformation to react. Cis-1-chloro-1,3-butadiene is inherently fixed in a conformation suitable for this reaction, making it a highly reactive diene.

The stereochemistry of the diene directly translates to the stereochemistry of the product. In a Diels-Alder reaction, the reaction is stereospecific, meaning the configuration of the reactants is preserved in the product. When cis-1-chloro-1,3-butadiene reacts with a dienophile, the "cis" relationship of the substituents on the diene's termini is maintained in the resulting cyclohexene (B86901) ring. This stereocontrol is fundamental in the synthesis of complex molecules, including natural products and pharmaceuticals, where specific stereoisomers are required for biological activity.

For example, the reaction of cis-1-chloro-1,3-butadiene with a dienophile like acrylonitrile (B1666552) would proceed via a concerted mechanism to form a cyclohexene derivative. The chlorine atom and the vinyl group of the original diene would maintain their cis-relationship in the product. The regioselectivity of the reaction (the orientation of the dienophile relative to the substituted diene) is also a key aspect, influenced by the electronic effects of the chloro-substituent.

Future research in this area focuses on expanding the scope of dienophiles that can react efficiently with cis-1-chloro-1,3-butadiene and on using chiral catalysts to induce enantioselectivity in its Diels-Alder reactions. This would allow for the asymmetric synthesis of complex cyclic structures, a significant goal in modern organic chemistry.

Table 3: Stereochemical Outcome in the Diels-Alder Reaction

| Reactant | Configuration | Product Feature | Stereochemical Principle |

|---|---|---|---|

| Cis-1-chloro-1,3-butadiene | C1-Cl and C4-H are cis | Substituents at the newly formed stereocenters are cis | Concerted, suprafacial cycloaddition preserves diene geometry |

Innovative Methodologies for Stereoselective Chemical Transformations

Beyond its use in polymerization and cycloadditions, future research aims to develop novel stereoselective transformations utilizing cis-1-chloro-1,3-butadiene. The unique arrangement of a chloro-substituent on a conjugated diene system opens avenues for innovative catalytic methods.

One promising area is the use of transition-metal catalysis for cross-coupling reactions. Methodologies such as Suzuki, Heck, and Sonogashira couplings, which have been extensively developed for other vinyl halides, could be adapted for cis-1-chloro-1,3-butadiene. The challenge and opportunity lie in achieving high stereoselectivity, retaining the "cis" double bond geometry in the product. Success in this area would provide a powerful platform for synthesizing complex, stereodefined polyenes and other valuable organic molecules from a simple starting material.

Furthermore, catalytic systems could be designed to effect other transformations, such as asymmetric hydrofunctionalization, where a new functional group and a hydrogen atom are added across one of the double bonds with high stereocontrol. The development of catalysts that can differentiate between the two double bonds of the diene and control the stereochemical outcome would represent a significant advance.

Interdisciplinary Research in Materials Science and Sustainable Chemistry

The application of cis-1-chloro-1,3-butadiene is increasingly being viewed through the lens of interdisciplinary research, particularly at the intersection of materials science and sustainable chemistry.

In materials science, the focus is on creating "smart" or functional polymers. The reactive allylic chlorine in polymers derived from 1-chloro-1,3-butadiene can serve as a handle for grafting other polymer chains or attaching functional molecules, leading to materials with tailored properties for specific applications, such as sensors, self-healing materials, or advanced coatings.

From a sustainable chemistry perspective, the entire lifecycle of the compound is under consideration. This includes developing greener synthetic routes to 1,3-butadiene (B125203) itself, for instance, from biomass-derived feedstocks like bio-ethanol, which would reduce the reliance on fossil fuels. Additionally, research into more environmentally benign solvents for the extraction and purification of butadiene, such as replacing hazardous solvents with greener alternatives like 1,2-propylene carbonate, contributes to a more sustainable chemical industry. Future efforts will likely focus on designing polymerization processes that are more energy-efficient, use less hazardous catalysts, and result in recyclable or biodegradable materials, aligning the utility of cis-1-chloro-1,3-butadiene with the principles of green chemistry.

Q & A

Q. How is cis-1-chloro-1,3-butadiene synthesized, and what analytical methods validate its purity and isomer composition?

Methodological Answer: The compound is synthesized via dehydrohalogenation of cis-1,4-dichloro-2-butene using sodium amide (NaNH₂) in liquid ammonia. The reaction proceeds through an elimination mechanism, favoring the cis isomer due to steric and electronic factors. Characterization employs:

- Boiling point analysis to confirm volatility.

- NMR spectroscopy to identify vinyl hydrogen signals and distinguish cis/trans isomers (e.g., cis isomer shows distinct splitting patterns).

- Vapor-phase chromatography (VPC) to quantify isomer ratios (e.g., commercial samples contain ~85% cis and 15% trans isomers) .

- Infrared (IR) and ultraviolet (UV) spectroscopy to confirm conjugation and electronic transitions .

Q. What experimental techniques determine the molecular structure of cis-1-chloro-1,3-butadiene?

Methodological Answer: Microwave spectroscopy is the primary tool for structural determination. Key steps include:

- Measuring rotational constants (A, B, C) using b-type transitions, which are split into quartets due to chlorine quadrupole coupling.

- Calculating quadrupole coupling constants (χₐₐ = 37.6(8) MHz, χᵧᵧ = 30.5(8) MHz) via least-squares fitting .

- Deriving bond lengths and angles (e.g., C(2)-H(6) = 1.09 Å, C(1)=C(2)-C(3) angle = 123.5°) using substitution structures and assuming planarity .

- Comparing results with trans-isomer data to validate computational models .

Q. How do steric effects influence the geometry of cis-1-chloro-1,3-butadiene?

Methodological Answer: Steric repulsion between the chlorine atom and adjacent hydrogens distorts the structure:

- The C(1)=C(2)-C(3) and C(2)-C(3)=C(4) angles differ by 3.5° in the cis isomer, unlike the trans isomer, which maintains symmetry .

- A weak non-bonded interaction between Cl and H(6) elongates the C(2)-H(6) bond (1.09 Å vs. typical 1.08 Å) and reduces the C(1)=C(2)-H(6) angle .

- These effects are confirmed via microwave spectroscopy and computational modeling .

Advanced Research Questions

Q. What are the environmental degradation pathways of cis-1-chloro-1,3-butadiene under anaerobic conditions?

Methodological Answer: Anaerobic microbial reductive dechlorination dominates in sediments:

- Half-lives : 3–30 days in river water; 30–300 days in groundwater .

- Methanogenic bacteria transform >99% of the compound into (E,E)-1,2,3,4-tetrachlorobutadiene, validated via column experiments with Rhine River sediment .

- Key analytical tools : Gas chromatography-mass spectrometry (GC-MS) to track intermediates and stable isotope probing to identify microbial activity .

Q. How does cis-1-chloro-1,3-butadiene function in polymerization reactions, and what structural features govern its reactivity?

Methodological Answer: The compound serves as a monomer in specialty polymer synthesis:

- Rare-earth catalysts (e.g., lutetium-based complexes) enable high 3,4-selectivity during polymerization of aryl-substituted derivatives .

- Steric hindrance from the cis configuration slows chain propagation but enhances regioselectivity.

- Post-polymerization functionalization (e.g., hydroxylation via BH₃/H₂O₂) modifies material properties .

Q. What pyrolysis products are generated from cis-1-chloro-1,3-butadiene, and what mechanisms drive their formation?

Methodological Answer: Pyrolysis at 400–600°C produces:

- Primary products : HCl, 2-chloro-1,3-butadiene, and ethane (identified via TG-FTIR-MS).

- Mechanism : Radical chain reactions initiate C-Cl bond cleavage, followed by recombination or hydrogen abstraction. Kinetic analysis (e.g., Coats-Redfern method) reveals activation energies of 120–150 kJ/mol .

Q. How can computational models reconcile discrepancies in experimental quadrupole coupling constants?

Methodological Answer: Discrepancies arise from isotopic effects or incomplete rotational constant datasets. Strategies include:

Q. What methodologies resolve contradictions in reported bond lengths and angles for cis vs. trans isomers?

Methodological Answer: Cross-validate structural data using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.